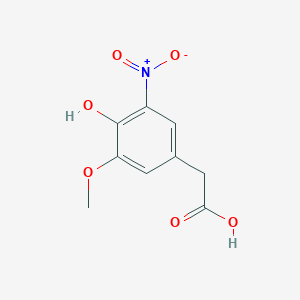

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-16-7-3-5(4-8(11)12)2-6(9(7)13)10(14)15/h2-3,13H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIZIBATHAJGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of a methoxy-substituted phenylacetic acid derivative, followed by hydrolysis and purification steps. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure selective nitration at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification using techniques such as recrystallization or chromatography. The choice of solvents and purification methods can vary depending on the specific requirements of the production process and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are frequently used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Amino-substituted phenylacetic acids.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry. It can undergo oxidation, reduction, and substitution reactions, which are essential for creating diverse chemical entities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Hydroxy group oxidized to quinones | Quinones and other oxidized phenolic compounds |

| Reduction | Nitro group reduced to amino group | Amino-substituted phenylacetic acids |

| Substitution | Methoxy group substituted with other functional groups | Various substituted phenylacetic acids |

Biological Research

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound and its derivatives. Research indicates that compounds derived from this acid exhibit significant activity against multidrug-resistant bacterial and fungal pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

Case Study: Antimicrobial Activity

A study published in Antibiotics highlighted the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives. These derivatives demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against resistant strains .

Anti-inflammatory and Anticancer Activities

The compound has also been explored for its anti-inflammatory and anticancer properties. Investigations into its mechanism of action suggest that it may modulate various biological pathways, potentially leading to therapeutic applications in treating inflammatory diseases and cancer.

Industrial Applications

Development of Specialty Chemicals

In industry, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

(4-Hydroxy-3-nitrophenyl)acetic acid: Similar structure but lacks the methoxy group.

(4-Methoxy-3-nitrophenyl)acetic acid: Similar structure but lacks the hydroxy group.

(4-Hydroxy-3-methoxyphenyl)acetic acid: Similar structure but lacks the nitro group.

Uniqueness

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid is unique due to the combination of hydroxy, methoxy, and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid, also known as methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate, is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the various aspects of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets in biological systems. The compound contains hydroxy and methoxy groups that can participate in hydrogen bonding, while the nitro group may undergo reduction to form reactive intermediates. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Modulation: The compound may affect the activity of various enzymes involved in biochemical pathways related to inflammation and pain perception.

- Cell Signaling Alteration: Interactions with receptors can lead to changes in gene expression and cellular responses.

- Antioxidant Properties: It exhibits potential antioxidant activity, which may contribute to its protective effects against oxidative stress .

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study evaluated its effect on various bacterial strains and fungi:

| Microorganism | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 64.00 |

| Bacillus subtilis | >128 |

| Escherichia coli | >128 |

| Candida albicans | >128 |

| Cancer cell line KB | 21.33 |

The compound showed significant activity against the cancer cell line KB but limited effectiveness against bacteria and fungi .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various assays. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may exert similar effects by modulating inflammatory pathways.

Case Studies

-

Synthesis and Evaluation of Derivatives:

A study synthesized several derivatives of this compound, evaluating their biological activities. One derivative exhibited an IC50 of 11.52 µg/mL against the KB cancer cell line, indicating enhanced anticancer properties compared to the parent compound . -

Interaction with Biological Targets:

Investigations into the interaction of this compound with specific proteins revealed that it could influence the function of enzymes involved in metabolic pathways. This interaction is crucial for understanding its therapeutic potential in treating diseases characterized by dysregulated enzyme activity.

Q & A

Basic Question: What are the established synthetic routes for (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid?

Answer:

The synthesis of this compound typically involves multi-step functionalization of phenylacetic acid derivatives. Key steps include:

- Nitration and Methoxylation : Sequential nitration of precursor aromatic rings under controlled acidic conditions to achieve regioselective substitution at the 5-position. Methoxy groups are introduced via alkylation or nucleophilic substitution .

- Condensation Reactions : Use of ethyl cyanoacetate or similar reagents in acetic acid with ammonium acetate as a catalyst, as seen in analogous syntheses of nitro-substituted phenylacetic acids. Reaction conditions (e.g., temperature, catalyst choice) influence product selectivity .

- Cyclization : For derivatives, acidic catalysts like boron trifluoride diethyl etherate are employed to stabilize intermediates and promote cyclization .

Purification : Column chromatography or recrystallization is critical due to the presence of nitro and hydroxy groups, which may lead to byproducts from competing reactions .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR resolve substituent positions on the aromatic ring. The methoxy group ( ppm) and nitro group (deshielding effects on adjacent protons) are diagnostic .

- X-ray Crystallography : Used to confirm molecular geometry, as demonstrated for structurally related compounds like 4-hydroxy-3-methoxy-5-nitroacetophenone .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing isomers (e.g., meta vs. para substitution) .

- FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm, nitro group absorption at ~1520 cm) .

Advanced Question: How can regioselective nitration be optimized for this compound synthesis?

Answer:

Regioselectivity challenges arise due to competing electron-donating (methoxy, hydroxy) and electron-withdrawing (nitro) groups. Methodological strategies include:

- Directed Ortho-Metalation : Using methoxy or hydroxy groups to direct nitration to specific positions via protecting group strategies (e.g., acetylating the hydroxy group to reduce its directing effect) .

- Acid Catalysis : Controlled use of sulfuric or nitric acid mixtures to favor nitration at the 5-position, as observed in analogous nitro-phenylacetic acid syntheses .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution reactivity, guiding experimental optimization .

Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies may stem from:

- Purity Variations : Impurities from incomplete purification (e.g., residual solvents or isomers) can skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .

- Structural Analogues : Bioactivity data from similar compounds (e.g., 4-hydroxy-3-iodo-5-nitrophenylacetic acid) may be misattributed. Confirm structural identity using X-ray crystallography .

- Assay Conditions : Variability in cell lines, solvent carriers (e.g., DMSO vs. aqueous buffers), or concentration ranges. Standardize protocols using controls like known inhibitors/agonists .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Store in airtight containers at 2–8°C, away from heat and moisture. Incompatible with strong oxidizers (e.g., peroxides) and bases .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Dispose as hazardous waste .

Advanced Question: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

- Electron-Donor Effects : The methoxy and hydroxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attack.

- Nitro Group Impact : The nitro group’s electron-withdrawing nature enhances stability of intermediates in Suzuki or Ullmann couplings. However, steric hindrance at the 3- and 5-positions may limit reactivity .

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh)) with ligands tailored for steric bulk, as demonstrated in couplings of nitro-substituted aromatics .

Advanced Question: What strategies mitigate degradation of this compound under experimental conditions?

Answer:

- Light Sensitivity : Protect solutions from UV light to prevent nitro group reduction. Use amber glassware .

- Thermal Stability : Avoid temperatures >80°C, which may cause decarboxylation. Monitor via TGA (thermogravimetric analysis) .

- pH Control : Maintain acidic conditions (pH 4–6) to stabilize the acetic acid moiety. Neutral or basic conditions promote hydrolysis .

Basic Question: What are the applications of this compound in pharmacological research?

Answer:

- Enzyme Inhibition : Acts as a scaffold for designing inhibitors of oxidoreductases (e.g., xanthine oxidase) due to nitro and hydroxy groups’ redox activity .

- Antioxidant Studies : The phenolic hydroxy group enables free radical scavenging, assessed via DPPH or ABTS assays .

- Prodrug Development : Functionalization of the acetic acid moiety (e.g., esterification) enhances bioavailability, as seen in related nitroaromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.